Gefitinib-d6

Bioanalysis LC-MS/MS Internal Standard Selection

Gefitinib-d6 is a hexa-deuterated analog of gefitinib, providing a critical +6 Da mass shift for accurate LC-MS/MS quantification. Unlike -d3 or -d8 analogs, it minimizes isotopic cross-talk and ensures baseline resolution from metabolites, making it the preferred internal standard for clinical and preclinical PK studies. Procure with a Certificate of Analysis confirming ≥98% purity for regulatory compliance.

Molecular Formula C22H24ClFN4O3
Molecular Weight 452.9 g/mol
Cat. No. B593861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefitinib-d6
SynonymsN-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy-1,1,2,2,3,3-d6]-4-quinazolinamine
Molecular FormulaC22H24ClFN4O3
Molecular Weight452.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
InChIInChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i2D2,5D2,8D2
InChIKeyXGALLCVXEZPNRQ-AQCDAZAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gefitinib-d6 (CAS 1228664-49-0) as a Deuterated Internal Standard for EGFR-TKI Bioanalysis


Gefitinib-d6 is a hexa-deuterated analog of the EGFR tyrosine kinase inhibitor gefitinib (ZD1839), in which six hydrogen atoms on the morpholinopropoxy side chain are substituted with stable deuterium isotopes [1]. With a molecular formula of C22H18D6ClFN4O3 and molecular weight of 452.9 g/mol, gefitinib-d6 is employed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of gefitinib in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The compound's parent gefitinib exhibits an IC50 of 33 nM against EGFR and inhibits EGF-stimulated tumor cell growth with an IC50 of 54 nM [3].

Why Gefitinib-d6 Cannot Be Interchanged with d3, d8, or Unlabeled Gefitinib in Regulated Bioanalysis


Generic substitution of gefitinib-d6 with other deuterated gefitinib analogs (e.g., gefitinib-d3 or gefitinib-d8) or unlabeled gefitinib is analytically unsound due to fundamental differences in isotopic labeling patterns, chromatographic co-elution behavior, and matrix effect compensation capacity. The hexa-deuterium substitution in gefitinib-d6 yields a mass shift of +6 Da relative to the unlabeled analyte, providing unambiguous separation in the mass spectrometer while maintaining near-identical physicochemical properties essential for accurate internal standardization [1]. In contrast, gefitinib-d3 (CAS 1173976-40-3) provides only +3 Da mass difference, increasing the risk of isotopic cross-talk in MS/MS detection when analyzing gefitinib and its metabolites in complex biological matrices . The +6 Da shift of gefitinib-d6 ensures baseline mass resolution from both the parent drug and its major metabolites, including O-desmethyl gefitinib, which is critical for accurate quantification in pharmacokinetic and therapeutic drug monitoring applications [2].

Quantitative Differentiation Evidence for Gefitinib-d6 Against Comparator Internal Standards


Deuterium Count and Mass Shift: Gefitinib-d6 (+6 Da) vs. Gefitinib-d3 (+3 Da) vs. Gefitinib-d8 (+8 Da)

Gefitinib-d6 incorporates six deuterium atoms specifically at the 1,1,2,2,3,3 positions of the morpholinopropoxy side chain, yielding a +6 Da mass shift (m/z 453) relative to unlabeled gefitinib (m/z 447) [1]. In comparison, gefitinib-d3 (CAS 1173976-40-3) provides only +3 Da mass shift (m/z 450), while gefitinib-d8 (CAS 857091-32-8) yields +8 Da (m/z 455) . The +6 Da increment of gefitinib-d6 offers superior analytical performance in LC-MS/MS multiple reaction monitoring (MRM) by minimizing isotopic cross-talk between the analyte's M+1 or M+2 natural abundance peaks and the internal standard signal, a phenomenon more pronounced with smaller mass shifts such as +3 Da [2].

Bioanalysis LC-MS/MS Internal Standard Selection

Cross-Study Method Performance Comparison: Gefitinib-d6 in Multi-Analyte EGFR-TKI Panels

Gefitinib-d6 has been validated as the internal standard for gefitinib quantification in a simultaneous LC-MS/MS method for five EGFR-TKIs (afatinib, erlotinib, gefitinib, icotinib, osimertinib) and their metabolites in human plasma [1]. The method employing gefitinib-d6 achieved intra- and inter-day coefficients of variation (CV%) ranging from 1.1% to 13.9% and accuracy from 93.3% to 111.1% across all analytes. Critically, the internal standard-normalized matrix factors were below 15%, demonstrating that gefitinib-d6 effectively compensates for matrix effects across diverse plasma samples from NSCLC patients [1]. While comparable studies using gefitinib-d3 for the same purpose exist, systematic cross-study evaluation indicates that the +6 Da mass shift of d6 provides more consistent matrix effect compensation in complex biological matrices compared to the +3 Da shift of d3, as documented in method development literature for structurally related compounds .

Therapeutic Drug Monitoring Method Validation EGFR-TKI

Analytical Dynamic Range and Sensitivity: Gefitinib-d6 as Internal Standard vs. Unlabeled Gefitinib

In a validated LC-MS/MS method for quantifying PROTAC-3-gefitinib and gefitinib in rat plasma, gefitinib-d6 served as the internal standard at a fixed concentration of 50 ng/mL, enabling quantification of gefitinib across a dynamic range of 0.1–1,000 ng/mL with a limit of detection (LOD) of 100 pg/mL [1]. The method achieved a coefficient of variation (CV) ranging from 5–10% across the analytical range and demonstrated robust freeze-thaw stability with no reduction in measured concentration for batch QC samples [1]. When compared to the UPLC-MS/MS method for mouse plasma that also utilized a d6-labeled internal standard (albeit without specifying the exact deuterated form), gefitinib-d6 similarly enabled linear calibration (r² ≥ 0.9994) over 15–7,500 ng/mL with intra- and inter-batch precision of 3.8–7.8% CV [2]. These performance metrics meet or exceed the acceptance criteria specified in FDA and EMA bioanalytical method validation guidance documents.

Pharmacokinetics Rodent PK Studies Sensitivity

Procurement-Relevant Application Scenarios for Gefitinib-d6


Regulated Bioanalysis and Therapeutic Drug Monitoring (TDM) of Gefitinib in Clinical Trials

Gefitinib-d6 is the preferred internal standard for LC-MS/MS quantification of gefitinib in human plasma from NSCLC patients receiving EGFR-TKI therapy. A validated method using gefitinib-d6 achieved intra- and inter-day CV% of 1.1–13.9% and accuracy of 93.3–111.1% across five EGFR-TKIs and their metabolites, with matrix factors below 15% [1]. This level of method performance meets the stringent acceptance criteria required for regulatory submission in clinical pharmacokinetic studies and TDM applications. Laboratories conducting clinical trial sample analysis should procure gefitinib-d6 with documentation of ≥99% deuterated forms (d1-d6) and a Certificate of Analysis confirming isotopic purity, as these parameters directly impact method reproducibility and regulatory compliance.

Preclinical Pharmacokinetic Studies in Rodent Models

For preclinical PK studies in rats and mice, gefitinib-d6 enables quantification of gefitinib over a wide dynamic range (0.1–1,000 ng/mL in rat plasma; 15–7,500 ng/mL in mouse plasma) with limits of detection as low as 100 pg/mL [1][2]. The method employing gefitinib-d6 at 50 ng/mL as internal standard demonstrated freeze-thaw stability and precision of 5–10% CV, suitable for supporting IV and oral administration PK studies [1]. The +6 Da mass shift of gefitinib-d6 ensures unambiguous distinction from the parent drug and its O-desmethyl metabolite (which co-elutes chromatographically but separates in the mass analyzer), a critical requirement for accurate metabolite profiling in early drug development [2].

Multi-Analyte EGFR-TKI Panel Assays for Clinical Research

Gefitinib-d6 is integral to simultaneous quantification methods for multiple EGFR-TKIs, including afatinib, erlotinib, icotinib, and osimertinib, alongside their metabolites in a single analytical run [1]. The compound's +6 Da mass shift and high isotopic purity (≥99% deuterated forms) enable its use as an internal standard that does not interfere with the detection of other deuterated internal standards in the same panel (e.g., afatinib-d6, erlotinib-d6, OSI-420-d4, osimertinib-C13,d3) [1]. This multiplexing capability is essential for clinical research laboratories conducting comparative pharmacokinetic studies across EGFR-TKI therapies or for therapeutic drug monitoring in patients who may switch between different EGFR inhibitors during their treatment course.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gefitinib-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.